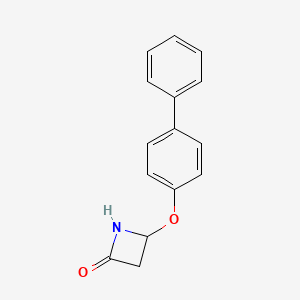

4-(4-Phenylphenoxy)azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

119005-15-1 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

4-(4-phenylphenoxy)azetidin-2-one |

InChI |

InChI=1S/C15H13NO2/c17-14-10-15(16-14)18-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |

InChI Key |

UHQUNDJIDJHWDO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 4 Phenylphenoxy Azetidin 2 One

Asymmetric Synthesis Routes to 4-(4-Phenylphenoxy)azetidin-2-one

The stereochemistry of the azetidin-2-one (B1220530) ring is crucial for its biological activity, making asymmetric synthesis a cornerstone of its chemical exploration. The development of enantiomerically pure this compound is a key objective for its potential applications.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries represents a classical yet effective strategy for controlling stereochemistry in the synthesis of β-lactams. In this approach, a chiral molecule is temporarily incorporated into the reacting system to guide the formation of one enantiomer over the other. For the synthesis of this compound, a potential route involves the [2+2] cycloaddition of a ketene (B1206846) with an imine, where a chiral auxiliary is attached to either the ketene or the imine. While specific literature detailing this approach for this compound is not abundant, the general principle is well-documented for analogous structures.

Asymmetric Catalysis in Azetidin-2-one Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis. This methodology utilizes a chiral catalyst to orchestrate the stereochemical outcome of the reaction. The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a prominent method for constructing the azetidin-2-one ring and can be rendered asymmetric through the use of chiral catalysts. Research into the synthesis of 4-acetoxy-azetidin-2-one has demonstrated the utility of this approach, which could be adapted for this compound.

Enantioselective Strategies for the Azetidin-2-one Core

Beyond traditional chiral auxiliary and catalysis methods, other enantioselective strategies are being explored for the synthesis of the azetidin-2-one core. These can include enzymatic resolutions, where a racemic mixture of the final compound or a key intermediate is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two. Another approach is substrate-controlled synthesis, where the inherent chirality of a starting material directs the stereochemical outcome of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While the direct application of these methods for the final assembly of this compound is not extensively documented, they play a crucial role in the synthesis of the necessary precursors. For instance, the 4-phenylphenol (B51918) moiety could be synthesized via a Suzuki or Buchwald-Hartwig coupling reaction, which is then incorporated into the azetidin-2-one structure.

Multicomponent Reactions for Novel Azetidin-2-one Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a rapid and efficient pathway to molecular diversity. The Ugi four-component reaction (Ugi-4CR) is a well-known MCR that has been employed in the synthesis of β-lactam derivatives. A hypothetical Ugi-4CR for generating a scaffold related to this compound could involve an isocyanide, a carboxylic acid, an amine, and an aldehyde, leading to a diverse range of structurally complex molecules.

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of the this compound core are critical for exploring its structure-activity relationship and developing new analogues with potentially enhanced properties. The azetidin-2-one ring system offers several sites for modification.

Modification of the Phenoxy Moiety

While direct electrophilic substitution on the 4-phenoxy group of azetidin-2-ones is not extensively documented, analogous reactions on similar aromatic ethers suggest that the phenylphenoxy moiety of the title compound could undergo various transformations. These modifications would be crucial for structure-activity relationship studies. Potential reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. The regioselectivity of these substitutions would be directed by the activating nature of the ether oxygen and the steric hindrance of the biphenyl (B1667301) system.

| Reaction Type | Potential Reagents and Conditions | Expected Product | Reference (Analogous Systems) |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group on the phenylphenoxy ring. | General electrophilic aromatic substitution principles. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of a halogen atom on the phenylphenoxy ring. | General electrophilic aromatic substitution principles. |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Introduction of an alkyl group on the phenylphenoxy ring. | General electrophilic aromatic substitution principles. |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Introduction of an acyl group on the phenylphenoxy ring. | General electrophilic aromatic substitution principles. |

Substitutions on the Azetidin-2-one Ring

The azetidin-2-one ring is a versatile scaffold for further functionalization, primarily at the C3 and N1 positions.

C3-Position: The C3 position of the β-lactam ring is amenable to various substitution reactions. For instance, the introduction of alkyl, aryl, or other functional groups can significantly influence the biological properties of the molecule. One common approach involves the use of a base to generate an enolate at the C3 position, which can then react with an electrophile.

| Substitution | Reagents and Conditions | Product | Yield (%) | Reference (Analogous Systems) |

| 3-Alkylation | 1. Base (e.g., LDA, LiHMDS) 2. Alkyl halide (R-X) | 3-Alkyl-4-(4-phenylphenoxy)azetidin-2-one | Varies | mdpi.com |

| 3-Halogenation | N-Halosuccinimide (NCS, NBS) | 3-Halo-4-(4-phenylphenoxy)azetidin-2-one | Varies | mdpi.com |

| 3-Amino functionalization | Oxidative addition to imines | 3-Amino-4-(4-phenylphenoxy)azetidin-2-one | Varies | mdpi.com |

N1-Position: The nitrogen atom of the azetidin-2-one ring can be functionalized through alkylation, arylation, or acylation. These modifications are often achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an appropriate electrophile. Such modifications can alter the molecule's solubility, stability, and biological activity. nih.gov

| Substitution | Reagents and Conditions | Product | Yield (%) | Reference (Analogous Systems) |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 1-Alkyl-4-(4-phenylphenoxy)azetidin-2-one | Good to Excellent | researchgate.net |

| N-Arylation | Aryl halide, Palladium catalyst, Base | 1-Aryl-4-(4-phenylphenoxy)azetidin-2-one | Moderate to Good | General N-arylation protocols. |

| N-Acylation | Acyl chloride, Base | 1-Acyl-4-(4-phenylphenoxy)azetidin-2-one | Good to Excellent | researchgate.net |

Synthesis of Heterocyclic Fused Azetidin-2-one Systems

The construction of fused heterocyclic systems onto the azetidin-2-one core represents an advanced strategy to create novel chemical entities with potentially enhanced biological activities. Various heterocyclic rings, such as pyrazole (B372694), oxazole (B20620), and thiazole (B1198619), can be fused to the β-lactam ring.

Pyrazolo-fused Azetidin-2-ones: The synthesis of pyrazolo-fused β-lactams can be achieved through multi-step sequences. For instance, a 3-acetyl-azetidin-2-one derivative can be condensed with hydrazine (B178648) to form a pyrazole ring fused to the β-lactam. researchgate.netnih.govresearchgate.net

Oxazolo- and Thiazolo-fused Azetidin-2-ones: The synthesis of oxazolo- or thiazolo-fused systems often involves the introduction of a suitable functional group at the C3 or N1 position of the azetidin-2-one, which can then undergo cyclization. For example, a 3-amino-4-substituted azetidin-2-one can react with a carbonyl compound to form a fused oxazole or thiazole ring. nih.govresearchgate.net

| Fused Heterocycle | Synthetic Strategy | Key Intermediates | Reference (Analogous Systems) |

| Pyrazole | Condensation of a β-keto-azetidin-2-one with hydrazine derivatives. | 3-Acyl-azetidin-2-one | researchgate.netnih.govresearchgate.net |

| Oxazole | Intramolecular cyclization of an N-acylamino or C3-acylamino azetidin-2-one. | N- or C3-(2-hydroxyethyl) azetidin-2-one | researchgate.net |

| Thiazole | Reaction of a thioamide-functionalized azetidin-2-one with an α-haloketone. | 3-Thioamido-azetidin-2-one | nih.govijres.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. The synthesis of this compound and its derivatives can benefit from these sustainable approaches.

Solvent-Free Synthesis

Solvent-free or solid-state reactions offer significant environmental benefits by eliminating the use of volatile organic solvents. Mechanochemical methods, such as grinding or ball-milling, can promote reactions by bringing reactants into close contact. researchgate.net The Staudinger reaction, a classical method for β-lactam synthesis, has been successfully performed under solvent-free conditions.

| Reaction | Method | Advantages | Reference (Analogous Systems) |

| Staudinger Cycloaddition | Mechanochemical grinding of an imine and a ketene precursor. | Reduced waste, faster reaction times, simple work-up. | researchgate.net |

| Cyclocondensation | Solid-state reaction of a Schiff base with chloroacetyl chloride. | Avoids toxic solvents, potential for high yields. | researchgate.net |

Catalytic Efficiencies and Sustainable Reagents

The use of efficient and recyclable catalysts, as well as sustainable reagents, is a cornerstone of green chemistry.

Catalytic Approaches: The development of highly efficient catalysts can reduce reaction times, lower energy consumption, and minimize waste. For the synthesis of azetidin-2-ones, various catalytic systems have been explored. For instance, ionic liquids can act as both solvent and catalyst, and can often be recycled. researchgate.net Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions. researchgate.netthieme-connect.com

Sustainable Reagents: The use of less toxic and more sustainable reagents is another key aspect. For example, the replacement of hazardous reagents with greener alternatives is a continuous effort in synthetic chemistry.

| Green Approach | Specific Example | Benefits | Reference (Analogous Systems) |

| Microwave-Assisted Synthesis | Microwave irradiation of the Staudinger reaction mixture. | Rapid heating, shorter reaction times, often higher yields. | derpharmachemica.comscilit.comnih.govnih.govarkat-usa.org |

| Ultrasound-Assisted Synthesis | Sonication of the reaction mixture for cyclocondensation. | Enhanced reaction rates, improved yields, milder conditions. | mdpi.commdpi.comnih.govsemanticscholar.orgresearchgate.net |

| Ionic Liquid Catalysis | Use of an ionic liquid as the reaction medium for β-lactam formation. | Recyclable solvent/catalyst, can enhance reaction rates and selectivity. | researchgate.net |

| Biocatalysis | Enzymatic resolution or synthesis of chiral azetidin-2-one precursors. | High enantioselectivity, mild reaction conditions, environmentally benign. | researchgate.netthieme-connect.com |

Mechanistic Investigations of 4 4 Phenylphenoxy Azetidin 2 One’s Interactions

Enzyme Inhibition Kinetics and Mechanisms

The study of enzyme inhibition is fundamental to understanding how a compound might exert a biological effect. This typically involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the potential inhibitor.

Specific Enzyme Target Identification and Characterization

A critical first step in the mechanistic evaluation of a new chemical entity is the identification of its specific enzyme targets. For the broader class of 1,4-diaryl-2-azetidinones, studies have identified targets such as tubulin, leading to anticancer effects. nih.gov However, for 4-(4-Phenylphenoxy)azetidin-2-one, no specific enzyme targets have been identified in published research. The process of target identification would typically involve screening the compound against a panel of enzymes to discover potential interactions.

Reversible and Irreversible Inhibition Modalities

Once an enzyme target is identified, the nature of the inhibition is characterized as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, for instance, by dilution, while irreversible inhibitors typically form a stable, covalent bond with the enzyme. There is currently no available data to classify the inhibition modality of this compound for any enzyme.

The determination of the inhibition modality and associated kinetic parameters is crucial for understanding the compound's mechanism. The table below outlines the key kinetic parameters that would be determined in such studies.

| Kinetic Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| Ki | The inhibition constant, which indicates the affinity of a reversible inhibitor for an enzyme. |

| kinact | The rate constant for the inactivation of an enzyme by an irreversible inhibitor. |

No experimental values for these parameters are available for this compound.

Allosteric vs. Active Site Binding Mechanisms

Inhibitors can bind to an enzyme's active site, directly competing with the substrate (competitive inhibition), or to a different site, known as an allosteric site, which changes the enzyme's conformation and reduces its activity (non-competitive or uncompetitive inhibition). The binding mechanism of this compound has not been elucidated due to the absence of target-specific studies. Distinguishing between these mechanisms is typically achieved by analyzing how the inhibitor affects the enzyme's Michaelis constant (Km) and maximum velocity (Vmax).

Molecular Target Identification and Validation in Biochemical Systems

Beyond purified enzyme assays, identifying and validating molecular targets within a cellular context is essential to understand a compound's physiological effects.

Affinity Chromatography and Proteomic Approaches

Affinity chromatography is a powerful technique for identifying the molecular targets of a compound. In this method, the compound of interest, such as this compound, would be immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry. This approach has not been reported for this compound.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are used to determine if a compound affects a specific cellular signaling pathway. These assays genetically engineer cells to express a reporter protein (like luciferase or green fluorescent protein) under the control of a genetic element that is responsive to a particular pathway. An increase or decrease in the reporter signal in the presence of the compound indicates modulation of that pathway. For instance, some 1,4-diaryl-2-azetidinones have been shown to induce apoptosis, a programmed cell death pathway. nih.gov However, no reporter gene assay data is currently available for this compound.

The table below summarizes the common reporter gene systems and their applications.

| Reporter System | Principle | Typical Application |

| Luciferase | Emission of light upon reaction with a substrate. | Quantifying promoter activity and pathway activation. |

| Green Fluorescent Protein (GFP) | Intrinsic fluorescence when excited by a specific wavelength of light. | Visualizing protein localization and expression levels. |

| β-galactosidase | Hydrolysis of a substrate to produce a colored product. | Measuring gene expression levels. |

No studies have utilized these reporter systems to evaluate the activity of this compound.

Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Studies)

There is currently no available research data detailing the in vitro cellular uptake and intracellular localization of this compound. Scientific investigations into how this specific compound permeates cell membranes, the mechanisms involved (e.g., passive diffusion, active transport), and its subsequent distribution within cellular compartments have not been published. Consequently, no data tables on uptake rates or localization patterns can be provided.

Elucidation of Biochemical Pathway Modulation by this compound

Information regarding the modulation of biochemical pathways by this compound is not present in the current scientific literature. Studies that would elucidate its effects on specific signaling cascades, metabolic pathways, or other cellular processes have not been reported. As a result, there are no research findings or data to present on this topic.

Investigations into Receptor Binding and Ligand-Receptor Interactions (In Vitro)

There is a lack of published in vitro studies investigating the receptor binding profile and ligand-receptor interactions of this compound. Research to identify specific protein targets, characterize the binding affinity, or detail the nature of the interaction at a molecular level is not available. Therefore, no data on binding constants (Kd), inhibition constants (Ki), or receptor interaction models can be compiled.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Phenylphenoxy Azetidin 2 One Derivatives

Impact of Substituent Effects on Azetidin-2-one (B1220530) Ring Activity

The reactivity and biological activity of the azetidin-2-one ring are highly sensitive to the nature and position of its substituents. The strained four-membered ring is prone to cleavage, a property that is often central to its mechanism of action, particularly in the case of β-lactam antibiotics which acylate the active site of penicillin-binding proteins.

Substituents on the azetidin-2-one ring can modulate its chemical reactivity and interaction with biological targets. For instance, the introduction of a chloro group at the C3 position of the azetidin-2-one ring has been a common strategy in the synthesis of various biologically active derivatives. nih.gov In a series of 3-chloro-4-substituted azetidin-2-ones, the presence of the halogen was found to be compatible with potent antimicrobial activity. nih.gov The electron-withdrawing nature of the chloro group can influence the electrophilicity of the β-lactam carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack by enzyme residues.

Furthermore, substitutions at the N1 position of the azetidin-2-one ring play a pivotal role in defining the biological activity profile. The synthesis of a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones revealed that the nature of the N-substituent (e.g., methyl vs. benzyl) could be crucial for antiviral activity. nih.gov For instance, the introduction of a benzyl (B1604629) group at the nitrogen atom, in combination with a specific aryl group at C3, appeared to be critical for the observed antiviral effects. nih.gov In the context of 4-(4-phenylphenoxy)azetidin-2-one, modifications at the N1 position with various alkyl, aryl, or other functional groups would likely have a profound impact on its biological properties by altering its steric and electronic profile, as well as its pharmacokinetic properties.

A series of 1,4-diaryl-2-azetidinones were synthesized and evaluated for their antiproliferative activity. nih.gov The study highlighted that the nature of the aryl group at the N1 position significantly influenced the cytotoxicity of the compounds. nih.gov This underscores the importance of the N-substituent in governing the interaction with the biological target, which in this case was identified as tubulin. nih.gov

| Compound Series | Key Substituent Effect | Observed Biological Activity | Reference |

| 3-chloro-4-substituted azetidin-2-ones | C3-chloro group | Antimicrobial activity | nih.gov |

| N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones | N-benzyl group | Antiviral activity | nih.gov |

| 1,4-diaryl-2-azetidinones | N-aryl group | Antiproliferative activity | nih.gov |

Stereochemical Considerations in this compound Activity Profiles

The azetidin-2-one ring in this compound contains at least one chiral center at the C4 position. If there is also a substituent at the C3 position, a second chiral center is introduced, leading to the possibility of diastereomers (cis and trans isomers) and enantiomers. The stereochemistry of the substituents on the β-lactam ring is well-known to be a critical determinant of biological activity.

For instance, in a study of novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the stereochemistry of the diastereoisomeric adducts (cis vs. trans) was established based on vicinal H3-H4 coupling constants in the azetidin-2-one ring. nih.gov The biological evaluation revealed that the different stereoisomers exhibited distinct antiviral activities, with one isomer showing activity against human coronavirus and the other against influenza A virus. nih.gov

Similarly, the synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as anticancer agents demonstrated that the trans isomers were generally more potent than their cis counterparts. nih.gov Furthermore, the separation of the enantiomers of the most active trans-isomers revealed that the biological activity resided predominantly in one of the enantiomers, highlighting a clear stereoselectivity of action. nih.gov

Conformational Analysis and its Correlation with Biological Recognition

Theoretical studies on the conformational analysis of β-lactam antibiotics have shown that the conformation of the bicyclic ring system and the nature and orientation of the side groups are important for their biological activity. iitkgp.ac.in While this compound is a monocyclic β-lactam, the principles of conformational restriction and the orientation of substituents remain relevant.

The relative orientations of the bicyclic ring system and the nature and configuration of the substituent at the C-5 position, besides the nonplanarity of the lactam peptide bond, are shown to be important for biological activity in certain bicyclic β-lactams. For this compound, the dihedral angle between the azetidin-2-one ring and the phenylphenoxy moiety will determine the spatial presentation of the aromatic system to the biological target. The flexibility of the ether linkage allows for multiple low-energy conformations, and the preferred conformation in a biological environment may differ from that in the solid state or in solution. Understanding the preferred conformations and the energy barriers between them is crucial for designing molecules with optimal binding geometries.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

The development of a QSAR model involves the calculation of a set of molecular descriptors that encode the structural and physicochemical properties of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), 3D (e.g., steric parameters), or even 4D (which includes conformational flexibility).

Several QSAR studies have been performed on various series of azetidin-2-one derivatives, providing insights into the key descriptors that govern their biological activities. For example, a 2D-QSAR study on a series of 1,3,4-thiadiazol-2-yl azetidin-2-ones with antimicrobial activity identified descriptors related to branching and the presence of specific substituents as being important for activity. researchgate.net In another study on pyrrolidin-2-one antiarrhythmic agents, which share some structural similarities with azetidin-2-ones, the principal component regression (PCR) and a 3D-descriptor (JGI4) were found to be the most important descriptors for predicting activity. nih.govresearchgate.net

For a series of this compound analogues, a QSAR model would likely include descriptors that capture the following properties:

Lipophilicity: The logP value, which would be significantly influenced by the large phenylphenoxy group.

Electronic properties: Descriptors such as dipole moment, partial charges on atoms, and HOMO/LUMO energies, which would reflect the electronic nature of the azetidin-2-one ring and the phenylphenoxy moiety.

Steric properties: Molar refractivity, van der Waals volume, and other shape indices that describe the size and shape of the molecule.

Topological indices: Descriptors that encode the connectivity of the atoms in the molecule.

A hypothetical QSAR equation for a series of this compound analogues might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where the descriptors could be a combination of the types mentioned above.

A crucial step in QSAR modeling is the statistical validation of the developed model to ensure its robustness and predictive power. This is typically done using both internal and external validation techniques.

Internal validation methods assess the stability of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds, and the cross-validated correlation coefficient (q²) is calculated. A high q² value (typically > 0.5) indicates good internal predictive ability. nih.gov

External validation involves splitting the dataset into a training set, used to build the model, and a test set, which is not used in model development. The model is then used to predict the activity of the compounds in the test set, and the predictive correlation coefficient (R²_pred) is calculated. A high R²_pred value indicates that the model has good predictive power for new compounds. researchgate.net

A 2D-QSAR model for a series of 1,3,4-thiadiazol-2-yl azetidin-2-ones showed a squared correlation coefficient (r²) of 0.8918, a cross-validated squared correlation coefficient (q²) of 0.7108, and an external predictive ability (pred_r²) of 0.8031, indicating a statistically significant and predictive model. researchgate.net Similarly, a QSAR study on pyrrolidin-2-one derivatives reported a model that explained up to 91% of the variance in activity and was successfully validated by multiple methods. nih.govresearchgate.net

For any QSAR model developed for this compound analogues, it would be imperative to perform rigorous statistical validation to ensure the reliability of its predictions.

| QSAR Study | Model Validation Parameters | Key Findings | Reference |

| 1,3,4-Thiadiazol-2-yl azetidin-2-ones | r² = 0.8918, q² = 0.7108, pred_r² = 0.8031 | Branching and specific substituents are important for antimicrobial activity. | researchgate.net |

| Pyrrolidin-2-one antiarrhythmics | Explains 91% of variance, validated by LOO, LMO, external test, and Y-scrambling | Activity depends mainly on PCR and JGI4 descriptors. | nih.govresearchgate.net |

Computational and Theoretical Studies on 4 4 Phenylphenoxy Azetidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and predict molecular behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov

For 4-(4-Phenylphenoxy)azetidin-2-one, FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be located primarily on the electron-rich phenylphenoxy group, while the LUMO is likely centered on the strained, electrophilic four-membered β-lactam ring, particularly at the carbonyl carbon. This distribution dictates how the molecule interacts with biological nucleophiles and electrophiles.

Table 1: Illustrative Frontier Molecular Orbital Data for an Azetidin-2-one (B1220530) Derivative (Note: This data is representative for a related compound and serves as an example of typical values obtained from quantum chemical calculations.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.27 | Indicates nucleophilic character, electron-donating capability. |

| LUMO | -1.45 | Indicates electrophilic character, electron-accepting capability. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

An MEP analysis of this compound would likely show a significant negative potential (red) around the carbonyl oxygen of the β-lactam ring and the oxygen of the phenoxy ether linkage, identifying these as sites for hydrogen bonding and electrophilic interaction. Conversely, a positive potential (blue) would be expected around the hydrogen atom on the β-lactam nitrogen, indicating its potential as a hydrogen bond donor.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and dynamics are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. These methods are vital in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Protein-Ligand Binding Affinity Predictions

Molecular docking algorithms place a ligand into the binding site of a protein and score the resulting poses based on their predicted binding affinity. This score, often expressed in kcal/mol, estimates the strength of the interaction, with more negative values indicating a stronger, more favorable binding. The azetidin-2-one scaffold is a well-known pharmacophore that interacts with various enzymes, including bacterial transpeptidases (penicillin-binding proteins) and proteases like thrombin.

A docking study of this compound against a relevant protein target, such as a serine protease, would predict the most stable binding pose and provide a binding energy score. The analysis would also detail the specific interactions, such as hydrogen bonds between the ligand and amino acid residues like serine or histidine in the active site, and hydrophobic interactions involving the biphenyl (B1667301) moiety.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This data is for illustrative purposes to demonstrate typical docking outputs.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Thrombin | -8.5 | SER195, HIS57 | Hydrogen Bond |

| Thrombin | -8.5 | TRP60D, TYR60A | Hydrophobic (π-π stacking) |

Conformational Changes Upon Ligand Binding

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations can model the behavior of the protein-ligand complex over time. MD simulations reveal the flexibility of both the protein and the ligand and can show how the protein's conformation might change to accommodate the ligand. These simulations can confirm the stability of the binding pose predicted by docking and provide deeper insights into the structural basis of binding affinity. For instance, MD could show subtle rearrangements in the protein's active site or in the orientation of the phenylphenoxy group of the ligand to maximize favorable interactions.

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Properties and Reaction Pathways

Density Functional Theory (DFT) is a highly versatile quantum chemical method used for a wide range of applications. It is particularly effective for predicting spectroscopic properties and mapping out the energy profiles of chemical reactions. For a novel or modified compound, comparing DFT-predicted spectra with experimental data is a powerful method for structural confirmation.

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. For this compound, a key diagnostic peak would be the carbonyl stretch of the β-lactam ring, typically found at a high frequency (e.g., 1740-1790 cm⁻¹) due to ring strain. DFT can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for detailed structural elucidation.

Furthermore, DFT can be employed to study reaction mechanisms, such as the hydrolysis of the β-lactam ring. By calculating the energies of reactants, transition states, and products, a complete reaction pathway can be mapped. This provides a theoretical understanding of the compound's stability and its reactivity towards nucleophiles, which is central to the biological activity of many β-lactam compounds.

In Silico Prediction of Biological Targets and Pathways

In the absence of direct experimental data, in silico methods offer valuable insights into the likely biological targets and mechanisms of action of this compound. These computational approaches include molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies.

One of the most well-documented biological targets for azetidin-2-one derivatives is tubulin . chemisgroup.usnih.govnih.gov Tubulin is a critical protein involved in microtubule dynamics, which are essential for cell division, motility, and intracellular transport. Disruption of microtubule function is a key mechanism for many anticancer drugs.

Molecular docking studies on various azetidin-2-one derivatives have consistently shown their potential to bind to the colchicine-binding site on β-tubulin. chemisgroup.usnih.gov These studies predict that the azetidin-2-one scaffold can establish key interactions with amino acid residues within this site, such as Cys241 and Val318, leading to the inhibition of tubulin polymerization. chemisgroup.us For instance, a study on cis-N-(4-methoxyphenyl)-3-phenoxy-4-(4-methylphenyl)azetidin-2-one demonstrated its potent anticancer activity, which was rationalized through its predicted interaction with the colchicine (B1669291) binding site. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit similar tubulin-inhibiting properties.

Pharmacophore modeling and 3D-QSAR studies have further refined the understanding of the structural requirements for the anti-tubulin activity of azetidin-2-ones. chemisgroup.us These models identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial arrangement necessary for potent biological activity. A five-point pharmacophore hypothesis has been developed for azetidin-2-one derivatives targeting tubulin, which can be used to screen virtual libraries for new potential inhibitors. chemisgroup.us

Beyond cancer, the azetidin-2-one scaffold has been investigated for other therapeutic areas. For example, derivatives have been studied as potential inhibitors of enzymes relevant to bacterial infections, such as penicillin-binding proteins (PBPs) , which are the primary targets of β-lactam antibiotics. mdpi.comnih.gov The core β-lactam ring of azetidin-2-one is the key pharmacophore responsible for the antibacterial activity of penicillins and cephalosporins. globalresearchonline.net Computational studies, including molecular docking, have been employed to understand the interactions of novel β-lactam compounds with the active sites of various bacterial enzymes. mdpi.comijper.org

Furthermore, azetidin-2-one derivatives have been evaluated as inhibitors of serine proteases like thrombin, suggesting potential applications in anticoagulation therapy. nih.gov The substitution pattern on the azetidin-2-one ring plays a crucial role in determining the inhibitory potency and selectivity. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool. nih.govnih.govscienceopen.com These predictions help to assess the drug-likeness of a compound at an early stage. For a novel entity like this compound, these tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities, thereby guiding its further development. nih.gov

Cheminformatics and Database Mining for Related Azetidin-2-one Scaffolds

Cheminformatics and database mining are powerful tools for exploring the vast chemical space and identifying compounds with desired properties. These approaches are particularly useful for understanding the therapeutic potential of a specific chemical scaffold like azetidin-2-one.

By mining large chemical databases such as ChEMBL, PubChem, and ZINC, researchers can identify all known compounds containing the azetidin-2-one core. This allows for a comprehensive analysis of their reported biological activities, physicochemical properties, and synthetic accessibility. Such analyses can reveal structure-activity relationships (SAR) across a broad range of derivatives and help in the design of novel, more potent, and selective compounds. nih.gov

Virtual screening is a key cheminformatics technique that involves computationally screening large libraries of compounds against a specific biological target. nih.govnih.govelsevierpure.com For the azetidin-2-one scaffold, virtual screening campaigns can be designed based on a known target, such as the colchicine-binding site of tubulin. chemisgroup.us By using a pharmacophore model or a docking protocol, millions of virtual compounds can be rapidly assessed, and a smaller, more manageable set of promising candidates can be selected for experimental testing. This approach significantly accelerates the drug discovery process.

Database mining can also be used to explore the concept of drug repurposing . By searching for structural analogs of this compound that have already been tested in clinical trials or are approved drugs for other indications, new therapeutic applications for this compound class might be identified. nih.gov This strategy can reduce the time and cost associated with drug development.

The analysis of large compound libraries also allows for the assessment of the chemical diversity and novelty of a particular scaffold. nih.gov Cheminformatics tools can be used to compare the structural features of azetidin-2-one derivatives with those of known drugs and natural products, providing insights into their "drug-likeness" and potential for interacting with biological systems.

Analytical and Spectroscopic Characterization Techniques Applied to 4 4 Phenylphenoxy Azetidin 2 One Research

Advanced NMR Spectroscopic Studies for Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the unambiguous structural determination of organic molecules like 4-(4-Phenylphenoxy)azetidin-2-one. While one-dimensional ¹H and ¹³C NMR provide initial insights into the proton and carbon framework, two-dimensional techniques are indispensable for complete assignment and conformational analysis.

Key NMR Techniques and Their Applications:

| Technique | Information Gained for this compound |

| ¹H NMR | Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). Expected signals would correspond to the protons on the azetidin-2-one (B1220530) ring and the two phenyl rings. |

| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environments. Characteristic signals would include the carbonyl carbon of the β-lactam ring, carbons of the phenyl rings, and the carbons of the azetidin-2-one core. |

| COSY (Correlation Spectroscopy) | Establishes ¹H-¹H coupling correlations, helping to identify adjacent protons within the molecular structure, particularly on the azetidin-2-one ring. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the connectivity of the entire molecule, including the linkage of the phenylphenoxy group to the azetidin-2-one ring. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule. |

Detailed research findings from such studies would allow for the precise mapping of all proton and carbon signals, confirming the constitution and stereochemistry of this compound.

Mass Spectrometry Approaches for Metabolite Identification and Fragmentation Studies (In Vitro)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

In hypothetical in vitro metabolic studies, liquid chromatography-mass spectrometry (LC-MS) would be the method of choice. This technique allows for the separation of the parent compound from its potential metabolites, followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Expected Fragmentation Patterns:

The fragmentation of this compound in the mass spectrometer would likely involve the characteristic cleavage of the β-lactam ring and the ether linkage.

| Precursor Ion (M+) | Potential Fragment Ions | Structural Information Gained |

| C₁₅H₁₃NO₂ | [C₉H₇O]⁺ | Loss of the azetidin-2-one ring, indicating the phenylphenoxy moiety. |

| C₁₅H₁₃NO₂ | [C₆H₅O]⁺ | Cleavage of the ether bond, yielding the phenoxy radical cation. |

| C₁₅H₁₃NO₂ | [C₃H₄NO]⁺ | Fragment corresponding to the azetidin-2-one ring. |

These fragmentation pathways, when analyzed, provide a "fingerprint" of the molecule, aiding in its identification and in the structural elucidation of any metabolites formed during in vitro assays.

Chromatographic Methods Development for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of synthesized this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be developed for the routine analysis of the compound's purity. This would involve optimizing parameters such as the column type (e.g., C18), the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water), the flow rate, and the detection wavelength (determined from UV-Vis spectroscopy). A well-developed HPLC method should yield a sharp, symmetrical peak for the pure compound, free from any impurities.

Column Chromatography:

For the initial isolation and purification of this compound after its synthesis, column chromatography using silica (B1680970) gel as the stationary phase would be employed. The solvent system (eluent) would be carefully selected based on the polarity of the compound to achieve effective separation from starting materials and by-products.

X-ray Crystallography of this compound and its Complexes

Key Structural Parameters from X-ray Crystallography:

| Parameter | Significance for this compound |

| β-lactam ring planarity | The degree of planarity of the four-membered ring is a key structural feature of azetidin-2-ones. |

| Bond lengths and angles | Precise measurements confirm the covalent structure and can indicate any strain within the molecule. |

| Torsional angles | Define the orientation of the phenylphenoxy substituent relative to the azetidin-2-one ring. |

| Intermolecular interactions | Reveals how the molecules pack in the crystal lattice, highlighting any hydrogen bonding or π-π stacking interactions. |

While no crystal structure for this compound is currently available in the public domain, analysis of related phenoxyazetidin-2-one structures suggests that the azetidin-2-one ring would be nearly planar.

UV-Vis and IR Spectroscopic Investigations into Electronic Transitions and Functional Groups

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic rings. The position of the maximum absorbance (λmax) is characteristic of the chromophoric system.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure.

Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| β-lactam C=O stretch | ~1740-1780 | A strong absorption in this region is a hallmark of the strained four-membered lactam ring. |

| C-O-C stretch (ether) | ~1200-1250 | Confirms the presence of the phenoxy ether linkage. |

| Aromatic C=C stretch | ~1450-1600 | Multiple bands indicating the presence of the phenyl rings. |

| Aromatic C-H stretch | >3000 | Confirms the presence of aromatic protons. |

Together, these analytical and spectroscopic methods provide a comprehensive characterization of this compound, confirming its identity, purity, and detailed three-dimensional structure.

Investigations into Novel Applications and Research Tools Derived from 4 4 Phenylphenoxy Azetidin 2 One

Development as Molecular Probes for Biochemical Research

Currently, there is no specific information available in scientific literature detailing the development or use of 4-(4-phenylphenoxy)azetidin-2-one as a molecular probe. In principle, a molecule like this could be functionalized to serve as a probe. This would typically involve the attachment of a reporter group, such as a fluorescent dye, a radioactive isotope, or a biotin (B1667282) tag, to the core structure. The phenylphenoxy group itself might offer a site for such modification, or alternatively, the azetidin-2-one (B1220530) ring could be chemically altered. The bulky and hydrophobic nature of the phenylphenoxy group could influence the binding affinity and selectivity of such a probe for specific biological targets.

Potential as Lead Compounds for Chemical Biology Studies

The azetidin-2-one ring is a well-known pharmacophore present in a wide array of biologically active compounds, most notably the β-lactam antibiotics. This structural motif is known to interact with a variety of enzymes. While no direct studies on the biological activity of this compound have been published, its potential as a lead compound could be hypothesized based on the activities of related structures. The 4-phenoxy substituent adds a significant structural element that could modulate the biological activity and target specificity compared to other azetidin-2-one derivatives.

Exploration in Materials Science or Polymer Chemistry (Non-Therapeutic)

There is no available research on the application of this compound in materials science or polymer chemistry. The phenylphenoxy group is known to be a component of some high-performance polymers, where it can contribute to thermal stability and specific mechanical properties. In theory, this compound could be explored as a monomer or an additive in polymer synthesis. The reactive β-lactam ring could potentially be opened under certain conditions to facilitate polymerization or grafting onto other polymer backbones. However, without experimental data, this remains a speculative application.

Role in Combinatorial Chemistry Libraries for Discovery Research

The azetidin-2-one scaffold is a valuable building block in the construction of combinatorial chemistry libraries for drug discovery and other screening purposes. Its rigid four-membered ring provides a defined three-dimensional structure that can be systematically decorated with various substituents at different positions. The synthesis of a library based on the this compound core would involve reacting different starting materials to introduce diversity at other positions of the azetidinone ring. Such a library could then be screened against a wide range of biological targets to identify novel bioactive compounds. While the general utility of the azetidin-2-one scaffold in combinatorial chemistry is established, there are no specific reports of libraries being constructed using this compound as the central scaffold.

Future Directions and Emerging Research Frontiers for 4 4 Phenylphenoxy Azetidin 2 One

Unexplored Synthetic Methodologies and Chemical Modifications

The primary route for synthesizing azetidin-2-one (B1220530) derivatives has traditionally been the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine. researchgate.netresearchgate.net While effective, the future of synthesizing 4-(4-phenylphenoxy)azetidin-2-one and its analogs lies in exploring more diverse and efficient methodologies. The development of novel synthetic pathways is crucial for creating structural diversity, which is essential for probing structure-activity relationships (SAR). nih.gov

Future synthetic explorations could focus on:

Catalytic Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the C4 position, which is critical for biological activity.

Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis, particularly for reactions involving hazardous intermediates.

Photochemical and Electrochemical Methods: Investigating green chemistry approaches to forge the β-lactam ring or modify the peripheral phenylphenoxy group.

Chemical modifications will aim to enhance potency, selectivity, and pharmacokinetic properties. Key areas for modification include the N1, C3, and C4 positions of the azetidinone ring. nih.gov

Table 1: Potential Synthetic Modifications and Goals

| Position of Modification | Type of Modification | Potential Reagents/Reaction | Desired Outcome |

| N1-position | Addition of diverse substituents | Alkylation, Arylation | Modulate biological target interaction and solubility. |

| C3-position | Introduction of functional groups | Reformatsky reaction, Enolate-imine condensations | Enhance potency and explore new binding interactions. researchgate.netnih.gov |

| Phenylphenoxy Group | Substitution on aromatic rings | Electrophilic/Nucleophilic Aromatic Substitution | Improve pharmacokinetic properties and target selectivity. |

Identification of Novel Biological Targets and Pathways

While the azetidin-2-one moiety is famous for its role in inhibiting bacterial cell wall synthesis, its derivatives have shown a remarkable range of other biological activities, including anticancer, anti-inflammatory, and antiviral effects. researchgate.net A key future direction for this compound is the systematic screening and identification of new molecular targets.

Research has demonstrated that certain azetidin-2-one derivatives act as potent tubulin polymerization inhibitors, presenting a promising avenue for anticancer drug development. nih.gov For example, analogs have shown high potency in human MCF-7 breast cancer cells by targeting tubulin. nih.gov Another area of interest is the inhibition of enzymes like phosphoinositide 3-kinase (PI3K), where related heterocyclic structures have demonstrated significant and selective inhibitory activity. nih.gov The large 4-phenylphenoxy substituent may allow for unique interactions within the binding sites of various enzymes or receptors.

Table 2: Potential Biological Targets for Investigation

| Potential Target Class | Specific Example | Rationale |

| Cytoskeletal Proteins | Tubulin | Other azetidin-2-one derivatives show potent antimitotic activity by inhibiting tubulin polymerization. nih.gov |

| Protein Kinases | PI3K p110α | Related heterocyclic scaffolds have shown selective inhibition, a key pathway in cancer cell proliferation. nih.gov |

| Serine Proteases | Human Leucocyte Elastase | The β-lactam ring can act as a mechanism-based inhibitor for serine proteases involved in inflammation. |

| Viral Enzymes | Coronavirus Main Protease (Mpro) | A novel azetidin-2-one recently showed moderate inhibitory activity against a human coronavirus (229E). mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of hits, optimizing lead compounds, and predicting biological activities. nih.govmdpi.com These technologies can process vast datasets to identify patterns that are not apparent to human researchers, significantly reducing the time and cost of drug development. crimsonpublishers.com

For this compound, AI and ML can be applied across the discovery pipeline:

De Novo Design: Generative models, such as Generative Adversarial Networks (GANs), can design novel derivatives with optimized properties for specific biological targets. nih.govcrimsonpublishers.com These models can generate molecular structures that adhere to desired pharmacological and safety profiles. nih.gov

Target Prediction and Validation: AI algorithms can analyze genomic and proteomic data to predict and prioritize novel biological targets for the compound. nih.gov Tools like DeepMind's AlphaFold can predict the 3D structure of target proteins, facilitating structure-based drug design. nih.govcrimsonpublishers.com

ADME/Tox Prediction: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new analogs before they are synthesized, saving time and resources. nih.gov

Table 3: Application of AI/ML in the Development of this compound

| AI/ML Tool/Technique | Application Stage | Specific Function |

| Generative Adversarial Networks (GANs) | Lead Discovery | Design of novel analogs with enhanced potency and selectivity. nih.gov |

| Deep Learning (e.g., AlphaFold) | Target Identification | Prediction of 3D protein structures to understand potential binding interactions. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Development of models to predict the biological activity of unsynthesized derivatives. mdpi.com |

| Support Vector Machines (SVM) / Random Forest (RF) | Preclinical Phase | Prediction of ADME/T properties and potential off-target effects. nih.govmednexus.org |

Challenges and Opportunities in Azetidin-2-one Research

The exploration of this compound is not without its challenges. A primary hurdle in synthesis is the control of stereochemistry, as different stereoisomers can have vastly different biological activities and toxicities. researchgate.netmdpi.com Furthermore, the vast chemical space of possible derivatives requires efficient and high-throughput screening methods to identify promising candidates.

However, these challenges present significant opportunities. The development of stereoselective synthetic methods would be a major advance for the field. The structural rigidity and synthetic tractability of the azetidin-2-one core make it an excellent scaffold for building combinatorial libraries. researchgate.net The opportunity to discover first-in-class inhibitors for novel biological targets is a major driver for continued research into this compound class. researchgate.netnih.gov

Interdisciplinary Approaches for Comprehensive Understanding of this compound

A holistic understanding of this compound requires a convergence of expertise from multiple scientific disciplines.

Medicinal and Synthetic Chemistry: To design and synthesize novel analogs with improved properties. researchgate.net

Structural Biology: To use techniques like X-ray crystallography and NMR spectroscopy to elucidate the binding modes of the compound with its biological targets. nih.gov

Computational Chemistry and Bioinformatics: To employ AI, molecular docking, and molecular dynamics simulations to predict interactions, guide compound design, and analyze biological data. mdpi.comnih.gov

Cellular and Molecular Biology: To perform in vitro and in vivo assays to validate biological activity, elucidate mechanisms of action, and understand the physiological effects of the compound. nih.gov

By integrating these fields, researchers can create a synergistic cycle of design, synthesis, testing, and analysis. This interdisciplinary approach will be essential to fully characterize the therapeutic potential of this compound and pave the way for its development as a next-generation therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-phenylphenoxy)azetidin-2-one derivatives?

The synthesis typically involves cyclocondensation reactions between carboxylic acids and imines. For example, diphosphorus tetraoxide (P₂O₃) can catalyze the formation of the azetidin-2-one core under controlled anhydrous conditions. Substituents at the 1- and 4-positions are introduced via pre-functionalized starting materials, such as 4-methoxyphenyl or substituted phenoxy groups. Reaction yields (e.g., 88% for trans-isomers) and purity depend on solvent choice (e.g., THF or DCM) and temperature optimization (60–80°C) . Characterization of intermediates via NMR and melting-point validation against literature data is critical .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) paired with software like SHELXL or WinGX enables precise determination of bond angles, stereochemistry, and intermolecular interactions. For example, ORTEP-3 can visualize thermal ellipsoids to assess positional disorder. When crystallographic data conflicts with NMR assignments (e.g., unexpected diastereomer ratios), refining occupancy parameters or re-examizing solvent effects in the crystal lattice may resolve discrepancies .

Q. What analytical techniques are essential for characterizing thermal properties of this compound?

Differential scanning calorimetry (DSC) is critical for determining melting points and decomposition temperatures. Thermogravimetric analysis (TGA) can assess thermal stability under inert atmospheres. For example, derivatives like 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one exhibit melting points between 188–189°C, consistent with literature . Discrepancies in thermal data should prompt re-evaluation of sample purity via HPLC or elemental analysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound derivatives?

Structure-activity relationship (SAR) studies require systematic substitution at the phenyl and azetidinone moieties. For example, introducing 1,3,4-oxadiazole/thiadiazole rings enhances cytotoxicity. In vitro assays using MTT or SRB protocols on cancer cell lines (e.g., MCF-7 or HeLa) quantify IC₅₀ values. Comparative analysis against control compounds (e.g., doxorubicin) and dose-response curves can identify lead candidates . Mechanistic studies may involve flow cytometry for apoptosis detection or molecular docking to predict target binding (e.g., tubulin or kinases) .

Q. How should conflicting bioactivity data between similar derivatives be analyzed?

Contradictory results (e.g., high antimicrobial but low anticancer activity) may arise from substituent electronic effects or steric hindrance. Multivariate statistical tools like principal component analysis (PCA) can correlate substituent parameters (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups (e.g., -CF₃) on the phenyl ring may enhance antibacterial activity but reduce solubility, affecting bioavailability . Replicating assays under standardized conditions (e.g., pH, serum content) minimizes variability .

Q. What strategies address challenges in crystallographic refinement of bulky derivatives?

For derivatives with large substituents (e.g., 4-(trifluoromethyl)phenyl), high-resolution data (≤1.0 Å) and twin refinement in SHELXL improve model accuracy. If residual electron density persists, partial occupancy modeling or alternative space-group assignments may be necessary. For non-crystalline compounds, DFT-based geometry optimization (e.g., Gaussian) paired with powder XRD can provide structural insights .

Methodological Notes

- Synthetic Optimization : Use PTSA or montmorillonite K10 as catalysts for improved regioselectivity in cyclocondensation .

- Data Validation : Cross-reference crystallographic CIF files with Cambridge Structural Database entries to detect prior art .

- Biological Assays : Include positive/negative controls and validate results across multiple cell lines to mitigate false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.